

Application Notes: Staining Cellular Lipid Droplets with Solvent Red 195

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Compound of Interest

Compound Name: Solvent red 195

Cat. No.: B1595644

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Introduction

Lipid droplets are dynamic cellular organelles essential for energy storage, lipid metabolism, and cellular signaling. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. Fluorescent staining is a powerful technique for visualizing and quantifying lipid droplets in cells. While several fluorescent dyes are commonly used for this purpose, this document provides detailed (though hypothetical and for research purposes only) application notes and protocols for the use of **Solvent Red 195**, a lipophilic red fluorescent dye, for staining lipid droplets in cultured cells. Due to the limited availability of data on the biological applications of **Solvent Red 195**, the following protocols are based on its known physicochemical properties and adapted from established methods for similar lipophilic dyes. Users are strongly advised to perform their own optimization and validation experiments.

Physicochemical Properties of Solvent Red 195

Solvent Red 195, also known as Transparent Red BB, is a dye with high thermal stability and lightfastness, primarily used in the plastics and fiber industries.[1][2][3][4] Its lipophilic nature and reported fluorescence suggest its potential as a lipid droplet stain.[5]

Property	Value	Reference
Synonyms	C.I. Solvent Red 195, Transparent Red 2B, Thermoplast Red 454, Sandoplast Red BB	[2]
CAS Number	164251-88-1	[2]
Appearance	Bluish-Red Powder	[2]
Molecular Structure	Single Azo Class	[6]
Melting Point	216 °C	[2]
Heat Resistance (in PS)	300 °C	[2]
Light Fastness (in PS)	Grade 8 (Superior)	[1][2]
Solubility (g/L at 20°C)		
Dichloromethane	37.1	[1]
Methylbenzene	2.7	[1]
Acetone	1.4	[1]
Butyl Acetate	1.3	[1]
Ethyl Alcohol	0.8	[1]
Fluorescence	Emits red fluorescence under ultraviolet light.	[5]
Excitation/Emission Maxima	Not definitively reported. Based on its rhodamine-like structure and red fluorescence, an estimated excitation around 540-560 nm and emission around 570-600 nm may be a starting point for experimental determination.	

Comparative Analysis with Nile Red

Nile Red is a widely used fluorescent stain for intracellular lipid droplets. A comparison of its properties with those of **Solvent Red 195** can help in evaluating its potential.

Feature	Solvent Red 195	Nile Red
Fluorescence Color	Red (reported)	Yellow/Gold to Red (environment dependent)
Excitation/Emission (nm)	To be determined experimentally (Est. Ex: 540- 560, Em: 570-600)	Ex: ~485-550, Em: ~525-650 (shifts with lipid polarity)
Photostability	High (reported for industrial use)	Moderate (can be prone to photobleaching)
Cytotoxicity	Not extensively studied. Related rhodamine dyes show variable toxicity.	Low at typical working concentrations.
Established Protocols	None for biological staining.	Numerous well-established protocols available.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and intended as a starting point for the development of a lipid droplet staining method using **Solvent Red 195**. Optimization of dye concentration, incubation time, and solvent choice is highly recommended.

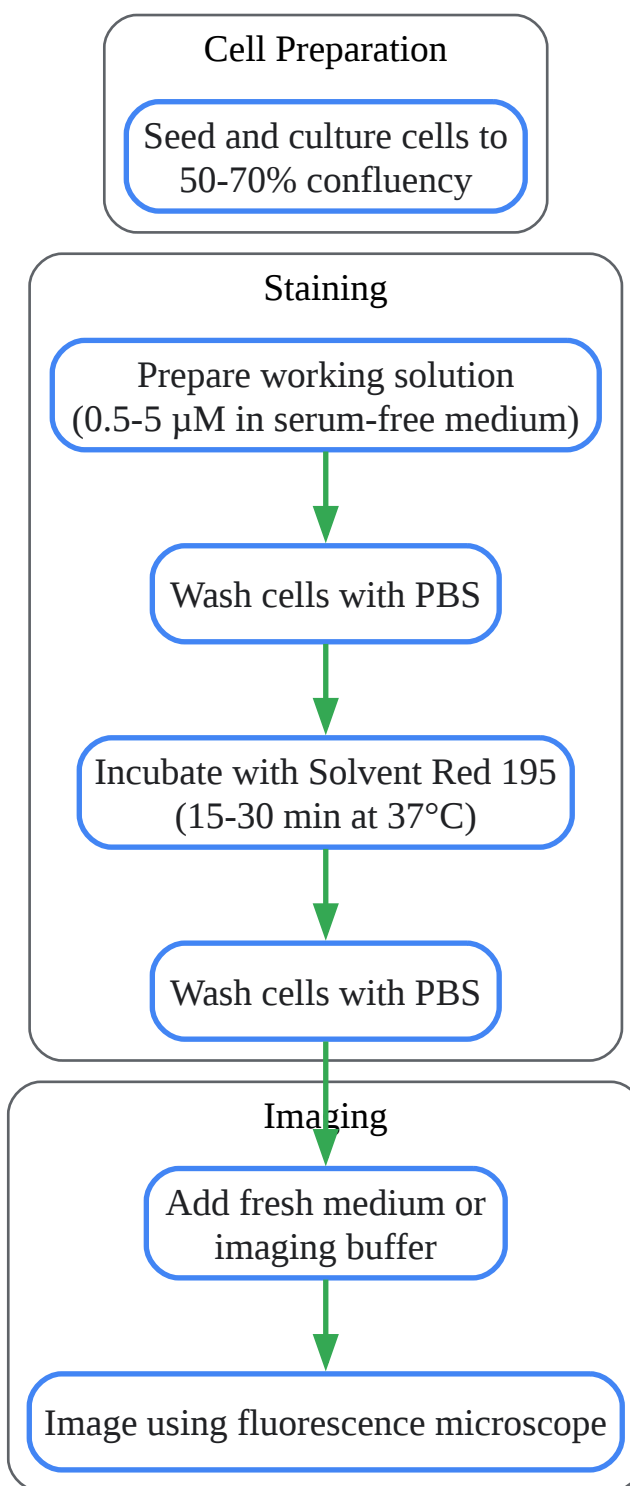
Preparation of Stock Solution

- Solvent Selection: Based on solubility data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution. Dichloromethane has higher solubility but is generally not used directly on live cells.
- Procedure:
 - Prepare a 1 mM stock solution of **Solvent Red 195** in high-quality, anhydrous DMSO.

- Briefly vortex or sonicate to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol for Live Cells

This protocol allows for the visualization of lipid droplets in their native state.



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Caption: Workflow for staining lipid droplets in live cells with **Solvent Red 195**.

- Cell Preparation:
 - Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates).
 - Culture cells to 50-70% confluency. For studies on lipid droplet induction, treat cells with oleic acid or other stimuli as required.
- Staining:
 - Prepare a working solution of **Solvent Red 195** by diluting the 1 mM DMSO stock solution in pre-warmed, serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 0.5 - 5 μ M. Note: It is crucial to keep the final DMSO concentration below 0.5% to minimize cytotoxicity.[\[2\]](#)
 - Aspirate the culture medium from the cells and wash once with PBS.
 - Add the **Solvent Red 195** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
 - Aspirate the staining solution and wash the cells two to three times with PBS.
- Imaging:
 - Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
 - Image the cells immediately using a fluorescence microscope equipped with appropriate filters (e.g., a TRITC or Texas Red filter set may be a good starting point).

Staining Protocol for Fixed Cells

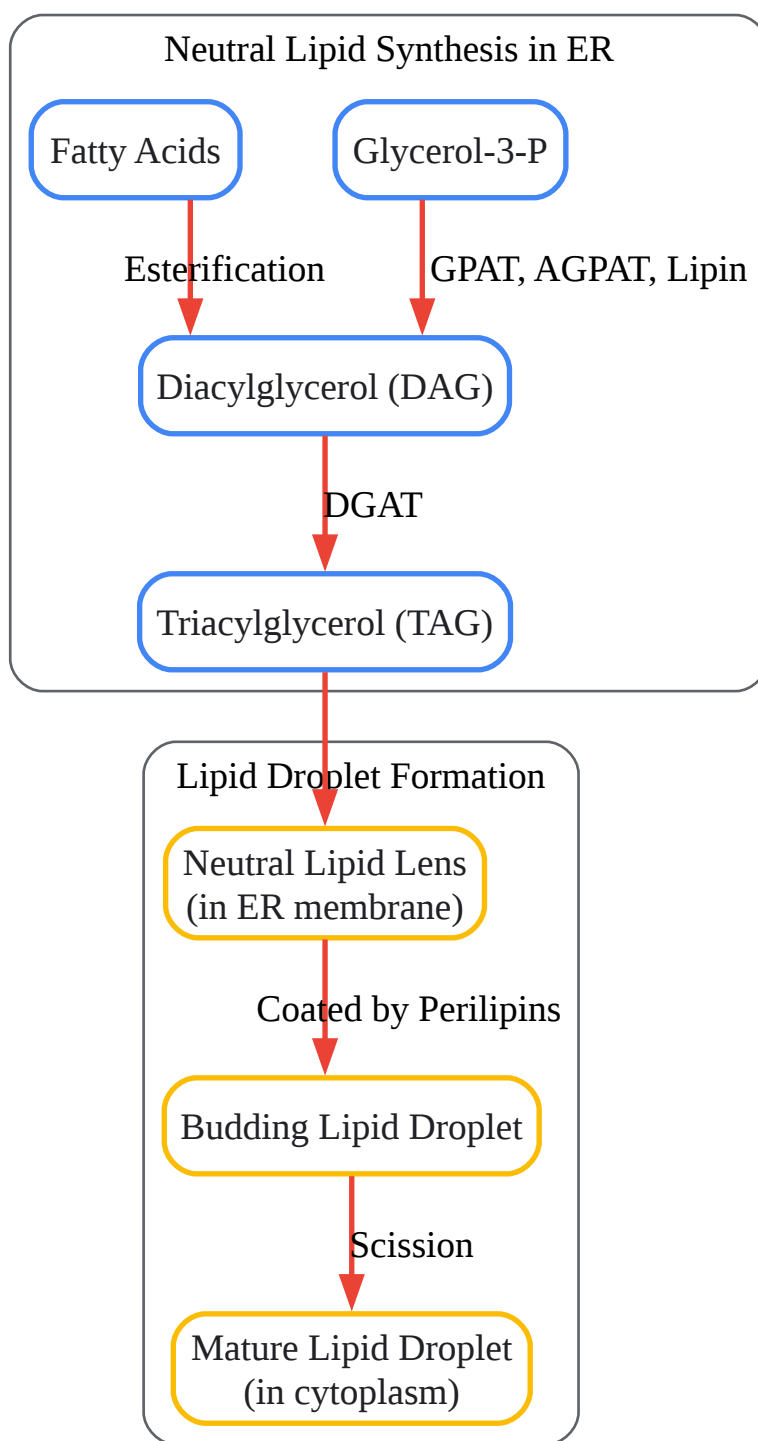
This protocol is suitable for endpoint assays and co-staining with antibodies.

- Cell Preparation and Fixation:
 - Culture and treat cells as described for live-cell staining.
 - Wash cells with PBS.

- Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Staining:
 - Prepare a working solution of **Solvent Red 195** (0.5 - 5 μ M) in PBS.
 - Add the working solution to the fixed cells and incubate for 20-40 minutes at room temperature, protected from light.
 - Aspirate the staining solution and wash the cells three times with PBS.
- Counterstaining and Mounting (Optional):
 - If desired, counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst).
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope.

Signaling Pathway Context: Lipid Droplet Biogenesis

The formation of lipid droplets is a complex process involving the synthesis of neutral lipids and their accumulation within the endoplasmic reticulum (ER) membrane. Understanding this pathway is often a key objective in studies utilizing lipid droplet stains.



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Caption: Simplified pathway of lipid droplet biogenesis from the endoplasmic reticulum.

Safety and Handling Precautions

- **Solvent Red 195** is described as potentially toxic and irritating.[5] Always handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Work in a well-ventilated area.
- As the cytotoxicity of **Solvent Red 195** in cell culture has not been thoroughly evaluated, it is essential to perform viability assays to determine non-toxic working concentrations for your specific cell type.
- DMSO is a penetration enhancer and can carry dissolved substances through the skin. Handle DMSO stock solutions with care.

Troubleshooting

- No or weak signal: Increase the dye concentration or incubation time. Verify the filter sets on the microscope are appropriate for red fluorescence.
- High background: Decrease the dye concentration or incubation time. Ensure thorough washing after staining.
- Cell death/morphological changes: Decrease the dye concentration and the final concentration of DMSO in the working solution. Reduce incubation time. Confirm that the solvent itself is not causing toxicity at the used concentration.[3]

These application notes provide a framework for exploring the use of **Solvent Red 195** as a novel fluorescent stain for lipid droplets. Rigorous optimization and validation are necessary to establish a reliable protocol for specific research applications.

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